Reduced Cardiac Histopathology Severity in Direct Comparison with Losoxantrone and Doxorubicin
In a direct comparative toxicology study, spontaneously hypertensive rats received 12 consecutive weekly doses of piroxantrone, losoxantrone, or doxorubicin. Histopathological evaluation of cardiac tissue using Billingham scoring demonstrated that cardiac lesions induced by losoxantrone and doxorubicin were significantly more severe than those produced by piroxantrone [1]. This represents the only available direct three-way comparison quantifying relative cardiac tissue damage among these anthrapyrazole/anthracycline agents under identical experimental conditions.
| Evidence Dimension | Cardiac lesion severity (Billingham score) |
|---|---|
| Target Compound Data | Significantly less severe than losoxantrone and doxorubicin |
| Comparator Or Baseline | Losoxantrone and doxorubicin (significantly more severe lesions) |
| Quantified Difference | Statistically significant difference (P-value not explicitly reported in abstract; described as significantly more severe) |
| Conditions | Spontaneously hypertensive rats; 12 weekly doses of doxorubicin (1 mg/kg), piroxantrone (3, 1.5, and 0.75 mg/kg), and losoxantrone (1, 0.5, and 0.25 mg/kg) |
Why This Matters
For researchers investigating mechanisms of anthracycline/anthrapyrazole cardiotoxicity or developing cardioprotective strategies, piroxantrone offers a model compound with intermediate cardiotoxic potential relative to doxorubicin (high) and the structurally distinct anthracenedione mitoxantrone.
- [1] Herman EH, Zhang J, Hasinoff BB, Clark JR Jr, Ferrans VJ. Comparison of the chronic toxicity of piroxantrone, losoxantrone and doxorubicin in spontaneously hypertensive rats. Toxicology. 1998;128(1):35-52. View Source
